molecular formula C20H13BrN2O B2517268 2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 860787-48-0

2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No. B2517268
M. Wt: 377.241
InChI Key: ORENNRPNGIBKAP-UHFFFAOYSA-N
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Description

The compound 2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile belongs to the chromene class of heterocyclic compounds, which are known for their simple structure and significant biological activities. Chromene derivatives have been the subject of extensive research due to their potential therapeutic applications and the introduction of halogen atoms, such as bromine, can further enhance their biological properties .

Synthesis Analysis

The synthesis of chromene derivatives often involves multicomponent reactions, which are efficient methods for constructing complex molecules from simpler components. For instance, a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was synthesized using a one-pot multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone, catalyzed by urea at room temperature . Similarly, other chromene derivatives have been synthesized through various methods, including organocatalysis with cinchona alkaloid-derived thiourea , electrocatalytic multicomponent assembling , and reactions in aqueous media using triethylbenzylammonium chloride as a catalyst .

Molecular Structure Analysis

The molecular structure of chromene derivatives is often confirmed by spectroscopic methods such as IR and NMR, and in some cases, by X-ray crystallography. For example, the crystal structure of a related compound, 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, was determined to be monoclinic with specific unit cell parameters, and the structure featured hydrogen bonding and π-π interactions . These structural analyses are crucial for understanding the properties and potential interactions of the compounds.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, including Knoevenagel condensation and cyclization, as seen in the synthesis of new substituted 2-amino-4H-benzo[h]chromene-3-carbonitrile derivatives . The reactivity of these compounds is influenced by the substituents on the chromene ring, which can include different halogen atoms or other functional groups that modify the compound's chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like bromine can affect these properties, potentially leading to compounds with improved biological activity or solubility profiles. The crystallographic data provided in the synthesis studies offer insights into the solid-state properties of these compounds, which can be correlated with their physical characteristics .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthetic Protocols for Chromene Derivatives : Chromenes are significant in pharmacology due to their core structures in secondary metabolites. The synthesis of such compounds involves Suzuki coupling reactions and reactions of chromenones with dicarbonyl compounds, highlighting the importance of efficient synthetic procedures for potential pharmacological applications (Mazimba, 2016).

  • Functionalization of Saturated C-H Bonds : Metalloporphyrin catalysts have been used for the functionalization of saturated C-H bonds, including hydroxylation, amination, and carbenoid insertion. This technique's relevance to modifying chromene structures could be instrumental in derivatizing "2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile" for specific applications, demonstrating the importance of selective C-H bond activation in organic synthesis (Che et al., 2011).

Future Directions

The compound has shown potential in the field of optical immunoassay platforms, particularly in the detection of botulinum neurotoxin type F . Future research could explore its potential in other applications, such as other types of immunoassays or other fields where optical probes are useful.

properties

IUPAC Name

2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O/c21-14-8-5-13(6-9-14)18-16-10-7-12-3-1-2-4-15(12)19(16)24-20(23)17(18)11-22/h1-10,18H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORENNRPNGIBKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=C(C=C4)Br)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile

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